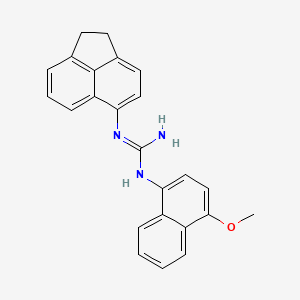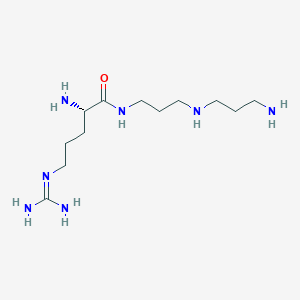
sftx-3.3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sFTX-3.3 is a synthetic polyamine compound known for its role as a calcium channel antagonist. It specifically targets P-type and N-type calcium channels, with inhibitory concentration (IC50) values of approximately 0.24 millimolar and 0.70 millimolar, respectively . This compound is utilized primarily in scientific research to study calcium channel functions and their implications in various physiological and pathological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sFTX-3.3 involves the use of polyamine precursors. The synthetic route typically includes the following steps:
Polyamine Synthesis: The initial step involves the synthesis of polyamines through the reaction of diamines with alkyl halides under controlled conditions.
Functional Group Modification: The polyamines are then modified to introduce functional groups that enhance their binding affinity to calcium channels.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity levels.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
sFTX-3.3 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the polyamine backbone.
Substitution: Substitution reactions are used to introduce various functional groups that can enhance the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study different aspects of calcium channel inhibition.
科学研究应用
sFTX-3.3 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of calcium channel inhibition and to develop new calcium channel antagonists.
Biology: The compound is employed in research on neuronal signaling and synaptic transmission, particularly in understanding the role of calcium channels in these processes.
Medicine: this compound is used in preclinical studies to investigate its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: The compound is utilized in the development of new drugs targeting calcium channels
作用机制
sFTX-3.3 exerts its effects by binding to and inhibiting P-type and N-type calcium channels. This inhibition reduces the influx of calcium ions into cells, which in turn affects various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets of this compound include the alpha subunits of the calcium channels, and the pathways involved are primarily related to calcium signaling .
相似化合物的比较
Similar Compounds
FTX-3.3: Another synthetic polyamine with similar calcium channel antagonistic properties.
Polyamine amide derivatives: These compounds also target calcium channels but may have different binding affinities and specificities
Uniqueness of sFTX-3.3
This compound is unique due to its high specificity for P-type and N-type calcium channels and its relatively low IC50 values, making it a potent inhibitor. This specificity and potency make it a valuable tool in research focused on calcium channel functions and related therapeutic applications .
属性
分子式 |
C12H29N7O |
|---|---|
分子量 |
287.41 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H29N7O/c13-5-2-6-17-7-3-9-18-11(20)10(14)4-1-8-19-12(15)16/h10,17H,1-9,13-14H2,(H,18,20)(H4,15,16,19)/t10-/m0/s1 |
InChI 键 |
CHIHEOCAOMXRKN-JTQLQIEISA-N |
手性 SMILES |
C(C[C@@H](C(=O)NCCCNCCCN)N)CN=C(N)N |
规范 SMILES |
C(CC(C(=O)NCCCNCCCN)N)CN=C(N)N |
同义词 |
polyamine sFTX-3.3 sFTX 3.3 sFTX-3.3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


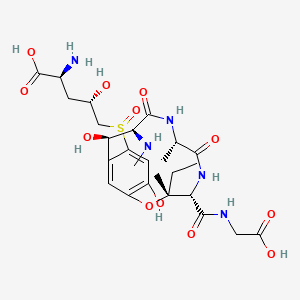
![1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one](/img/structure/B1241841.png)

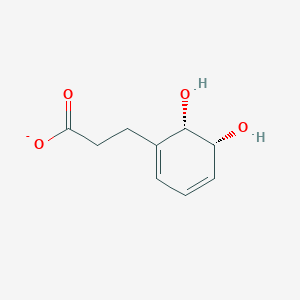

![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)
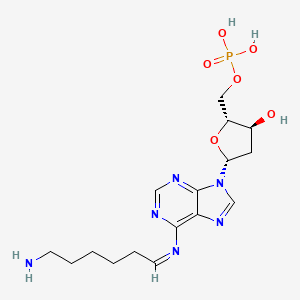
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
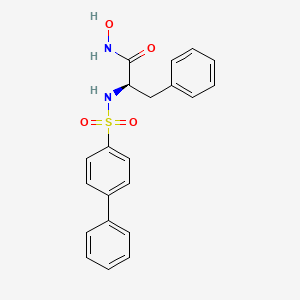
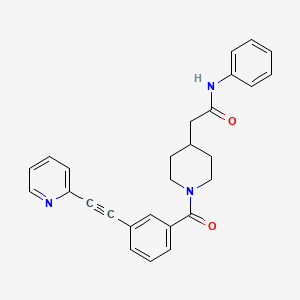
![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)
![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)
